molecular formula C18H34N4O5S B8263629 (+)-Biotin-PEG3-amine

(+)-Biotin-PEG3-amine

Cat. No.: B8263629
M. Wt: 418.6 g/mol
InChI Key: KIJSBKNJFAUJFV-UHFFFAOYSA-N
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Description

(+)-Biotin-PEG3-amine is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) linker and an amine group. This compound is widely used in biochemical and medical research due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG3-amine typically involves the conjugation of biotin with a PEG linker that terminates in an amine group. The process begins with the activation of biotin, often through the formation of a biotin-N-hydroxysuccinimide ester. This activated biotin is then reacted with a PEG linker that has a terminal amine group under mild conditions to form the final product. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as chromatography and crystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Biotin-PEG3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing the attachment of various functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group, leading to the formation of different derivatives.

    Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which is a key feature in many biochemical applications.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    N-Hydroxysuccinimide (NHS): Used for activating biotin.

    Carbodiimides: Used for coupling reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, conjugation with proteins or other biomolecules typically results in biotinylated derivatives that retain the functional properties of the original molecules.

Scientific Research Applications

(+)-Biotin-PEG3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of biotinylated compounds.

    Biology: Facilitates the study of protein-protein interactions through biotin-avidin or biotin-streptavidin systems.

    Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Employed in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of (+)-Biotin-PEG3-amine involves its ability to form strong non-covalent bonds with avidin or streptavidin. This interaction is highly specific and stable, making it useful for various applications in biochemistry and molecular biology. The PEG linker enhances the solubility and stability of the compound, while the amine group allows for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG2-amine: Similar structure but with a shorter PEG linker.

    Biotin-PEG4-amine: Similar structure but with a longer PEG linker.

    Biotin-PEG3-carboxyl: Similar structure but with a carboxyl group instead of an amine group.

Uniqueness

(+)-Biotin-PEG3-amine is unique due to its specific combination of biotin, a PEG3 linker, and an amine group. This combination provides a balance between solubility, stability, and functionalization potential, making it highly versatile for various applications in research and industry.

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJSBKNJFAUJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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